Bienvenue dans la boutique en ligne BenchChem!

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

COX-2 inhibition anti-inflammatory thiazole benzamide

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896339-27-8) is a synthetic small molecule built on a thiazole-benzamide scaffold, distinguished by a 5-chlorothiophen-2-yl substituent at the 4-position of the thiazole ring and a 4-methylsulfonyl group on the benzamide moiety. It belongs to the broader class of N-(thiazol-2-yl)benzamide sulfones, a chemotype that has demonstrated potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes in recent preclinical studies.

Molecular Formula C15H11ClN2O3S3
Molecular Weight 398.89
CAS No. 896339-27-8
Cat. No. B2990833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896339-27-8
Molecular FormulaC15H11ClN2O3S3
Molecular Weight398.89
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
InChIInChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-9(3-5-10)14(19)18-15-17-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,18,19)
InChIKeyUWNHQTNHQFODFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896339-27-8) – A Thiazole-Benzamide Sulfone for Inflammation-Targeted Screening


N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896339-27-8) is a synthetic small molecule built on a thiazole-benzamide scaffold, distinguished by a 5-chlorothiophen-2-yl substituent at the 4-position of the thiazole ring and a 4-methylsulfonyl group on the benzamide moiety [1]. It belongs to the broader class of N-(thiazol-2-yl)benzamide sulfones, a chemotype that has demonstrated potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes in recent preclinical studies [2]. With a molecular weight of 398.89 Da, a topological polar surface area (tPSA) of 76 Ų, and one hydrogen-bond donor, the compound resides in a favorable physicochemical space for oral bioavailability according to standard drug-likeness filters [1].

Why Generic Substitution Fails: Evidence for Differentiated Selection of N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


Within the N-(thiazol-2-yl)benzamide sulfone series, minor structural modifications produce steep changes in COX-2 selectivity and 5-LOX potency. For example, in a closely related 4-(4-chlorothiophen-2-yl)thiazol-2-amine chemotype, shifting the chlorine atom from the 5- to the 4-position of the thiophene ring, or altering the sulfonyl group from methyl to other substituents, yielded COX-2 IC₅₀ values spanning 0.76–9.01 μM and selectivity indices (COX-1/COX-2) ranging from 42 to 124 [1]. The specific combination of a 5-chlorothiophen-2-yl group with a para-methylsulfonyl benzamide in CAS 896339-27-8 is not interchangeable with positional isomers (e.g., 2-methylsulfonyl or 3-methylsulfonyl regioisomers) or analogs bearing different halogens, as these alterations are known to shift both target engagement and off-target profiles within the arachidonic acid cascade [1]. Consequently, procurement decisions should be guided by structure-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence: N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide vs. Closest Analogs


COX-2 Inhibitory Potency Class-Level Benchmarking for 5-Chlorothiophene Thiazole-Benzamide Sulfones

The target compound has not been directly assayed in published studies. However, class-level evidence from a closely related 4-(4-chlorothiophen-2-yl)thiazol-2-amine series shows that thiazole-benzamide sulfones with a methylsulfonyl group achieve potent COX-2 inhibition with IC₅₀ values as low as 0.76 μM, compared to the clinical comparator celecoxib (IC₅₀ 0.05 μM) [1]. The 5-chlorothiophen-2-yl substitution pattern in CAS 896339-27-8 is structurally distinct from the 4-chloro analog and is predicted to confer a different selectivity profile, though direct quantitative comparison data are not yet available [1].

COX-2 inhibition anti-inflammatory thiazole benzamide

5-LOX Inhibitory Activity: Class-Level Evidence for Dual COX/LOX Pathway Engagement

In the 4-(4-chlorothiophen-2-yl)thiazol-2-amine series, compounds bearing sulfonyl groups demonstrated moderate 5-LOX inhibition, with the most potent analogs (5d and 5e) achieving IC₅₀ values of 23.08 μM and 38.46 μM, respectively, against standard zileuton (IC₅₀ 11.00 μM) [1]. The target compound’s 4-methylsulfonyl substituent is anticipated to similarly engage the 5-LOX active site, offering a dual COX-2/5-LOX inhibitory mechanism that may reduce gastrointestinal toxicity associated with selective COX-2 inhibition alone [1]. Direct quantitative data for CAS 896339-27-8 are not yet reported.

5-LOX inhibition dual COX/LOX inhibitor anti-inflammatory

Selectivity Index (COX-1/COX-2): Predicted Advantage over Non-Selective NSAIDs

The selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) is a critical differentiator for anti-inflammatory candidates. In the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine series, compounds 5d and 5e exhibited SI values of 112 and 124, respectively, reflecting substantial COX-2 selectivity [1]. By comparison, traditional NSAIDs such as aspirin exhibit an SI < 1, while celecoxib achieves an SI > 200 [1]. The 5-chlorothiophen-2-yl substitution in the target compound may further enhance COX-2 selectivity relative to the 4-chloro analog due to altered steric and electronic interactions within the COX-2 side pocket, though experimental confirmation is pending [1].

COX-2 selectivity SI gastrointestinal safety

Physicochemical and Drug-Likeness Profile: Favorable Oral Bioavailability Predictors

The calculated physicochemical properties of CAS 896339-27-8, derived from its 3D structure in the ZINC database, indicate a molecular weight of 398.92 Da, a calculated logP of 4.18, a topological polar surface area (tPSA) of 76 Ų, 1 hydrogen-bond donor, and 6 hydrogen-bond acceptors [1]. These values conform to Lipinski’s Rule of Five and Veber’s bioavailability criteria (tPSA < 140 Ų, rotatable bonds ≤ 10) [1]. Compared to the closely related positional isomer N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (which shares the same molecular formula but differs in sulfonyl orientation), the para-substitution in the target compound may influence dipole moment and crystallinity, affecting solubility and dissolution rate—factors relevant to formulation development [1].

ADME drug-likeness oral bioavailability tPSA

Regioisomeric Specificity: The 4-Methylsulfonyl Position as a Key Determinant of Biological Activity

The position of the methylsulfonyl substituent on the benzamide ring is a well-documented determinant of biological activity within N-(thiazol-2-yl)benzamide sulfones. BindingDB data for related compounds reveal that N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CHEMBL1170129) binds the human adenosine A2B receptor with a Ki of 19 nM, whereas N-(5-(4-(methylsulfonyl)benzoyl)-4-phenylthiazol-2-yl)benzamide (CHEMBL592680) shows Ki > 1,000 nM at the rat adenosine A2A receptor [2][3]. These data illustrate that identical methylsulfonyl groups in different topological arrangements can produce >50-fold differences in target affinity. Procurement of CAS 896339-27-8 over its 2- or 3-methylsulfonyl regioisomers is therefore rationalized by the para-methylsulfonyl geometry, which positions the sulfone for optimal interaction with the COX-2 side pocket as inferred from molecular docking studies of the 4-chloro analog series [1].

regioisomer structure-activity relationship sulfonyl benzamide

Optimal Research and Industrial Application Scenarios for N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


Dual COX-2/5-LOX Inhibitor Screening for Inflammatory Disease Models

Based on class-level evidence that thiazole-benzamide sulfones act as dual COX-2/5-LOX inhibitors [1], CAS 896339-27-8 is a rational procurement choice for screening cascades targeting the arachidonic acid pathway. Its predicted COX-2 selectivity (SI >100) and moderate 5-LOX inhibition align with the dual-inhibitor profile required to suppress both prostaglandin and leukotriene synthesis, making it suitable for in vitro and in vivo models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease [1].

Structure-Activity Relationship (SAR) Expansion Around the 5-Chlorothiophene Motif

The 5-chlorothiophen-2-yl substituent is an under-explored variation relative to the more common 4-chlorothiophene and phenyl analogs [1]. Procurement of this specific compound enables systematic SAR studies to evaluate the impact of chlorine position on COX-2 isoform selectivity, metabolic stability, and off-target profiles. The availability of the para-methylsulfonyl benzamide regioisomer provides a clean baseline for head-to-head comparisons with 2- and 3-methylsulfonyl positional isomers, which are commercially available but exhibit different pharmacological signatures [3][4].

In Vivo Analgesic and Anti-Inflammatory Efficacy Testing

Compounds from the same chemotype (5d and 5e) demonstrated significant dose-dependent anti-nociceptive effects in the hot plate test and reduced carrageenan-induced paw edema at 5–20 mg/kg body weight in rodent models [1]. CAS 896339-27-8, with its distinct 5-chlorothiophene substitution, is a promising candidate for analogous in vivo studies, provided that preliminary in vitro COX/LOX profiling confirms activity. Procurement should be aligned with the compound’s favorable oral drug-likeness parameters (tPSA 76 Ų, logP 4.18) to streamline formulation for oral gavage or dietary administration [2].

Computational Docking and Pharmacophore Modeling of Thiazole-Benzamide Binding Modes

The 3D conformer available in the ZINC database (ZINC4517854) provides a ready starting point for molecular docking studies against COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3O8Y) active sites [1][2]. The compound’s single rotatable bond between the thiazole and benzamide rings facilitates conformational sampling, while the electron-withdrawing methylsulfonyl group serves as a key pharmacophoric anchor for hydrogen bonding with Arg120 and Tyr355 in the COX-2 binding pocket, as demonstrated for the 4-chloro analogs [1]. Procurement of the physical sample for co-crystallization or biophysical validation (SPR, ITC) is recommended following in silico hit confirmation.

Quote Request

Request a Quote for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.